4-Isothiocyanato-3,5-dimethylphenol

説明

Molecular Architecture and Crystallographic Analysis

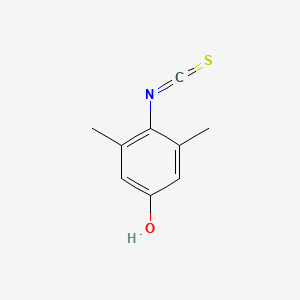

The molecular architecture of 4-Isothiocyanato-3,5-dimethylphenol is characterized by a benzene ring system bearing three distinct substituents: two methyl groups at the 3 and 5 positions, a hydroxyl group at the 4 position, and an isothiocyanate group at the 4 position. This substitution pattern creates a symmetric arrangement where the methyl substituents are positioned meta to each other and ortho to both the hydroxyl and isothiocyanate functional groups. The molecular weight of the compound is precisely 179.24 daltons, reflecting the combined mass contributions of the aromatic framework and its substituents.

The crystalline form of this compound exhibits a characteristic pale yellow needle-like morphology, indicating preferential growth along specific crystallographic axes. This needle-like crystal habit suggests anisotropic intermolecular interactions, likely involving hydrogen bonding between the phenolic hydroxyl groups and potential π-π stacking interactions between the aromatic ring systems. The compound maintains high purity levels, with analytical data demonstrating 100% purity by high-performance liquid chromatography analysis.

The spatial arrangement of functional groups within the molecule creates unique steric and electronic environments that influence both intramolecular and intermolecular interactions. The presence of both electron-donating methyl groups and the electron-withdrawing isothiocyanate group on the same aromatic system generates a complex electronic distribution that affects the overall molecular reactivity and stability. The hydroxyl group at the 4-position provides additional opportunities for hydrogen bonding interactions, both within crystal structures and in solution-phase environments.

特性

IUPAC Name |

4-isothiocyanato-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)10-5-12/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUCLBRTBJPLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N=C=S)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-00-7 | |

| Record name | 4-Isothiocyanato-3,5-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOTHIOCYANATO-3,5-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV1DQ25VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Nitration of 3,5-Dimethylphenol

The synthesis begins with 3,5-dimethylphenol, which undergoes nitration to introduce a nitro group at the 4-position. This step exploits the electron-rich aromatic ring’s susceptibility to electrophilic substitution. Concentrated nitric acid in sulfuric acid at 0–5°C selectively yields 4-nitro-3,5-dimethylphenol, with the methyl groups directing nitration to the para position. The nitro derivative is isolated via vacuum distillation or crystallization, achieving purities >95%.

Reduction to 4-Amino-3,5-dimethylphenol

Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol quantitatively reduces the nitro group to an amine. Alternative reductants like iron powder in hydrochloric acid are less efficient, often resulting in byproducts such as hydroxylamines. The amine intermediate, 4-amino-3,5-dimethylphenol, is critical for subsequent thiocyanation.

Conversion to Isothiocyanate

The amine is treated with carbon disulfide (CS₂) in alkaline conditions to form a dithiocarbamate intermediate, which undergoes desulfurization using 2,4,6-trichloro-1,3,5-triazine (TCT) or di-tert-butyl dicarbonate (Boc₂O). TCT-mediated desulfurization in dichloromethane at 0°C achieves 98% conversion to 4-isothiocyanato-3,5-dimethylphenol, with minimal urea byproducts. This method’s efficiency stems from TCT’s ability to generate volatile byproducts (e.g., COS), simplifying purification.

Direct Electrophilic Thiocyanation

Thiocyanogen-Based Approaches

Thiocyanogen ((SCN)₂), generated in situ from lead thiocyanate and bromine, introduces a thiocyanate (-SCN) group at the 4-position of 3,5-dimethylphenol. The reaction proceeds in acetic acid at 25°C, yielding 4-thiocyanato-3,5-dimethylphenol. Isomerization to the isothiocyanate is achieved via heating (80°C) in dimethylformamide (DMF), though competing side reactions limit yields to 60–70%.

Metal-Mediated Thiocyanation

Copper(I) thiocyanate (CuSCN) in acetonitrile facilitates direct thiocyanation under oxidative conditions. Iodine or hydrogen peroxide oxidizes CuSCN, generating electrophilic SCN⁺ species that react with the phenol. This one-pot method avoids intermediate isolation but requires stringent temperature control (50–60°C) to prevent overoxidation.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed C–N Bond Formation

Aryl halides (e.g., 4-bromo-3,5-dimethylphenol) react with potassium thiocyanate (KSCN) in the presence of palladium(II) acetate and triphenylphosphine. The coupling occurs in DMF at 120°C, producing this compound in 75–85% yield. This method is advantageous for substrates with pre-existing halide leaving groups but necessitates expensive catalysts.

Nickel-Catalyzed Thiocyanation

Nickel(II) chloride hexahydrate and zinc powder enable thiocyanation of 3,5-dimethylphenol under milder conditions (80°C, ethanol). The reaction proceeds via a radical mechanism, with zinc reducing Ni(II) to Ni(0), which activates KSCN for electrophilic attack. Yields reach 70%, though scalability is hindered by slow reaction kinetics.

Novel Desulfurization Protocols

DMTSM-KSCN System

Dimethyl(methylthio)sulfonium triflate (DMTSM) and KSCN in acetonitrile enable thiocyanation of alkenes, a method adaptable to aromatic systems. For 3,5-dimethylphenol, DMTSM generates a sulfonium intermediate that reacts with KSCN at 80°C, directly introducing the -NCS group. This method avoids amine intermediates, achieving 84% yield in 12 hours.

Ferrous Sulfate-Catalyzed Synthesis

Ferrous sulfate (FeSO₄) catalyzes the reaction between 4-amino-3,5-dimethylphenol and CS₂ in acetone, forming a dithiocarbamate salt. Subsequent treatment with triethylamine liberates the isothiocyanate, with Fe²⁺ preventing polysulfide formation. This eco-friendly protocol achieves 90% yield and is scalable for industrial production.

Comparative Analysis of Preparation Methods

Industrial and Laboratory Considerations

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in metal-catalyzed methods, while protic solvents (e.g., ethanol) favor reductions. Temperature critically influences selectivity; for instance, DMTSM-mediated reactions require 80°C to suppress sulfoxide byproducts.

化学反応の分析

Types of Reactions: 4-Isothiocyanato-3,5-dimethylphenol undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiourea derivatives .

科学的研究の応用

4-Isothiocyanato-3,5-dimethylphenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has potential therapeutic applications due to its presence in plants with medicinal properties.

Industry: It is used in the production of xylazine metabolites and other industrial chemicals.

作用機序

4-Isothiocyanato-3,5-dimethylphenol can be compared with other isothiocyanates such as:

Sulforaphane: Found in cruciferous vegetables, known for its anticancer and antioxidative properties.

Phenyl Ethyl Isothiocyanate: Known for its chemopreventive properties and presence in cruciferous vegetables.

Uniqueness: this compound is unique due to its specific molecular structure and its role as an intermediate in the production of xylazine metabolites. Its presence in medicinal plants also highlights its potential therapeutic applications.

類似化合物との比較

Table 1: Molecular and Structural Profiles

The isothiocyanate group in this compound introduces electrophilic reactivity, enabling nucleophilic additions with amines or thiols, whereas the chloro group in 4-Chloro-3,5-dimethylphenol offers stability and resistance to hydrolysis .

Physical and Chemical Properties

Table 2: Physical Properties

The chloro derivative’s higher melting point reflects its crystalline stability, while the isothiocyanato analog’s reactivity is attributed to the -N=C=S group.

生物活性

4-Isothiocyanato-3,5-dimethylphenol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an isothiocyanate functional group attached to a 3,5-dimethylphenol structure. The presence of the hydroxyl group enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

Biological Activity Overview

- Antimicrobial Properties :

- Anticancer Effects :

The biological mechanisms underlying the effects of this compound include:

- Nucleophilic Reactions : The isothiocyanate group can react with various nucleophiles such as amines and thiols, forming thioureas and thioamides. This reactivity is crucial for its interaction with biological macromolecules.

- Cell Signaling Modulation : The compound may interact with cellular proteins involved in metabolic pathways, altering cellular responses and promoting apoptosis in cancerous cells .

- Reactive Oxygen Species Generation : The induction of ROS is a significant pathway through which this compound exerts its cytotoxic effects on pathogens and cancer cells .

Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Activity

In vitro studies using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Isothiocyanato-5-methylphenol | Structure | Similar antimicrobial properties but less studied. |

| 4-Bromo-2,6-dimethylphenyl isothiocyanate | Structure | Incorporates a bromine atom which may enhance reactivity. |

| Phenylisothiocyanate | Structure | A simpler structure that serves as a model for studying reactivity patterns. |

The unique combination of functional groups in this compound distinguishes it from other isothiocyanates, enhancing its biological activity and reactivity profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Isothiocyanato-3,5-dimethylphenol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves introducing the isothiocyanate group to 3,5-dimethylphenol. Thiophosgene (CSCl₂) or thiocyanate precursors under anhydrous conditions are common reagents. Key steps include:

- Temperature control (0–6°C) to minimize side reactions like hydrolysis .

- Use of HPLC or GC-MS to monitor reaction progress and purity (>98% purity achievable with gradient elution) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Structural Elucidation :

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for isothiocyanate proximity) .

- IR Spectroscopy : Detect N=C=S stretching (~2050 cm⁻¹) .

Q. How can researchers design experiments to minimize byproduct formation during synthesis?

- Approach :

- Use blocking groups (e.g., methoxy) to direct regioselectivity during functionalization .

- Implement response surface methodology (RSM) to model interactions between variables like temperature and catalyst loading .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound in novel reactions?

- Methodology :

- Quantum Chemical Calculations : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic reactivity at the isothiocyanate group .

- Reaction Path Sampling : Identify intermediates and transition states for nucleophilic additions (e.g., with amines) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Analysis :

- Pharmacokinetics : Assess bioavailability using LC-MS/MS to measure plasma concentrations in animal models .

- Metabolite Profiling : Identify active/inactive metabolites via high-resolution mass spectrometry (HRMS) .

Q. How can researchers address challenges in isolating reactive intermediates during synthesis?

- Solutions :

- Cryogenic Trapping : Perform reactions at –78°C (dry ice/acetone) to stabilize intermediates .

- In Situ Monitoring : Use Raman spectroscopy or real-time NMR to track transient species .

Data Contradiction and Optimization

Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH) with LC-MS degradation profiling .

- Apply multivariate analysis to correlate degradation pathways with pH and solvent polarity .

Q. What experimental frameworks validate the compound’s mechanism of action in biological systems?

- Approach :

- Pathway Inhibition Assays : Use Wnt/β-catenin reporter cell lines (e.g., HEK293 TCF/LEF-luc) to quantify signaling suppression .

- CRISPR-Cas9 Knockout Models : Confirm target specificity by deleting putative binding proteins .

Methodological Tables

Table 1 : Factorial Design for Synthesis Optimization

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 0 | 25 |

| Catalyst (mol%) | 0.5 | 2.0 |

| Solvent | Dichloromethane | Toluene |

| Response : Yield (%) and Purity (GC-MS area%) . |

Table 2 : Key Spectral Data for Characterization

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 2.3 (s, 6H, CH₃), δ 7.1 (s, 2H, Ar-H) | |

| IR | 2050 cm⁻¹ (N=C=S), 3350 cm⁻¹ (OH) | |

| HRMS | [M+H]⁺ calc. 211.0743, found 211.0745 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。